Acryloylcholine

Catalog No.
S568575
CAS No.
20284-80-4
M.F
C8H16NO2+
M. Wt
158.22 g/mol
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Acryloylcholine

CAS Number

20284-80-4

Product Name

Acryloylcholine

IUPAC Name

trimethyl(2-prop-2-enoyloxyethyl)azanium

Molecular Formula

C8H16NO2+

Molecular Weight

158.22 g/mol

InChI

InChI=1S/C8H16NO2/c1-5-8(10)11-7-6-9(2,3)4/h5H,1,6-7H2,2-4H3/q+1

InChI Key

AIUAMYPYEUQVEM-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCOC(=O)C=C

Synonyms

acryloylcholine

Canonical SMILES

C[N+](C)(C)CCOC(=O)C=C

Acryloylcholine is a chemical compound that belongs to the class of acryloyl derivatives. It is characterized by its acrylate functional group, which is known for its reactivity in various chemical processes. Acryloylcholine is primarily used in organic synthesis and polymer chemistry due to its ability to participate in polymerization reactions, making it a valuable building block for creating polymers with specific properties.

Acryloylcholine undergoes typical reactions associated with acryloyl compounds, particularly those involving the acrylate functional group. Key reactions include:

  • Hydrolysis: Acryloylcholine reacts with water to form acrylic acid and hydrochloric acid, which can be exothermic and potentially hazardous .
  • Esterification: When reacted with alcohols, acryloylcholine forms esters. This reaction typically requires the presence of an acid catalyst .
  • Amidation: The compound can react with amines to produce amides, which are important in various biological and synthetic applications .

Acryloylcholine can be synthesized through several methods:

  • Direct Reaction: The compound can be synthesized by reacting acrylic acid with thionyl chloride or benzoyl chloride. This method typically yields high purity products .
  • Polymerization: Acryloylcholine can be polymerized to create various acrylate polymers, which are used extensively in coatings, adhesives, and sealants .

Acryloylcholine finds applications across several fields:

  • Polymer Chemistry: It is widely used as a monomer in the production of polymers and copolymers with specific properties such as flexibility, durability, and resistance to chemicals.
  • Organic Synthesis: The compound serves as an acylating agent in organic synthesis, facilitating the introduction of acryloyl groups into other molecules .
  • Coatings and Adhesives: Due to its reactivity and ability to form stable bonds, acryloylcholine is utilized in formulating coatings and adhesives that require strong adhesion and durability.

Studies examining the interactions of acryloylcholine focus on its reactivity with various nucleophiles such as alcohols and amines. These interactions are crucial for understanding how this compound can be utilized in synthesizing more complex molecules. Research has shown that acryloylcholine's interactions can lead to significant changes in the physical and chemical properties of the resulting compounds .

Acryloylcholine shares similarities with several other compounds in the acryloyl family. Here are some comparable compounds:

CompoundStructure/CharacteristicsUnique Features
Acryloyl ChlorideAcid chloride derivative of acrylic acidHighly reactive; used primarily for acylation reactions .
Methacryloyl ChlorideSimilar structure but contains a methyl groupMore stable than acryloyl chloride; used in dental materials .
Acrylic AcidSimple carboxylic acidLess reactive than acryloyl derivatives; widely used in manufacturing .
Methacrylic AcidContains a methyl groupCommonly used in polymerization processes; provides different properties than acrylic acid .

Acryloylcholine's uniqueness lies in its specific reactivity profile and its applications in both organic synthesis and polymer chemistry, distinguishing it from other similar compounds.

XLogP3

0.5

Other CAS

20284-80-4

Wikipedia

Acryloylcholine

Dates

Modify: 2023-07-20

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